Machilaminoside B
Description
Machilaminoside B is a naturally occurring glycoside isolated from Machilus yaoshansis, a plant species native to subtropical regions . As an amorphous powder, it belongs to a class of secondary metabolites characterized by glycosidic linkages, which are critical for their biological activities and solubility profiles.
Properties
Molecular Formula |
C46H65N5O16 |
|---|---|
Molecular Weight |
944 g/mol |
IUPAC Name |
(8S,9R,10R,13R,14S,16R,17R)-17-[(2R,5R)-5-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C46H65N5O16/c1-41(2)19-9-10-25-43(5)13-21(54)35(44(43,6)14-28(56)45(25,7)20(19)11-22(36(41)62)66-40-34(61)32(59)30(57)24(16-53)67-40)46(8,64)27(55)12-26(42(3,4)63)50-37-29-38(48-17-47-37)51(18-49-29)39-33(60)31(58)23(15-52)65-39/h9,11,17-18,20-21,23-26,30-35,39-40,52-54,57-61,63-64H,10,12-16H2,1-8H3,(H,47,48,50)/t20-,21-,23-,24-,25+,26-,30-,31-,32+,33-,34-,35+,39-,40-,43+,44-,45+,46+/m1/s1 |
InChI Key |
URTOXXGIVHAQEK-SNDTUCLLSA-N |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)[C@](C)(C(=O)C[C@H](C(C)(C)O)NC6=C7C(=NC=N6)N(C=N7)[C@H]8[C@@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)NC6=C7C(=NC=N6)N(C=N7)C8C(C(C(O8)CO)O)O)O)O)C)C |
Synonyms |
machilaminoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Overview of Machilaminoside B and Related Compounds
Key Observations:
Structural Class Differentiation: this compound is distinct from alkaloids like Maandrosine and Macralstonidine, which lack glycosidic bonds but exhibit notable bioactivity (e.g., neurotoxicity, cytotoxicity) . Unlike synthetic USP standards such as Dorzolamide Related Compound B (a 2-aminobenzophenone), this compound is a natural glycoside, implying differences in synthesis routes and functional groups .
Biological Activities: While alkaloids (e.g., Macralstonidine) are often cytotoxic, glycosides may demonstrate immunomodulatory or anti-inflammatory effects. This compound’s bioactivity remains understudied, warranting comparative assays with Machilaminoside A to identify structure-activity relationships .
Methodological Considerations for Comparison
- Glycan Analysis: High-performance liquid chromatography (HPLC) paired with glycan databases (e.g., GlycoBase) could resolve this compound’s carbohydrate structure, enabling direct comparison with other glycosides .
- Toxicity Profiling: Unlike Maandrosine, which is neurotoxic, this compound’s safety profile is uncharacterized. Standardized assays (e.g., USP protocols) are needed to evaluate its therapeutic index .
Q & A
Q. How can researchers isolate and characterize Machilaminoside B from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic separation (e.g., HPLC or column chromatography with silica gel). Characterization requires spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY/HMBC) and mass spectrometry (HRMS) to confirm molecular structure. For novel compounds, X-ray crystallography may resolve stereochemistry. Ensure purity assessment via HPLC-UV or TLC, and cross-reference data with published spectral libraries for known analogs .
Q. What analytical techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : A combination of NMR spectroscopy (to assign proton/carbon environments and connectivity) and high-resolution mass spectrometry (to verify molecular formula) is critical. For stereochemical confirmation, compare optical rotation data or NOESY NMR results with literature. If ambiguity persists, synthesize derivatives or use computational methods (e.g., DFT calculations) to predict NMR shifts .
Q. How should researchers design preliminary bioactivity assays for this compound?
- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). Use dose-response experiments to establish IC₅₀/EC₅₀ values, ensuring proper controls (solvent, positive/negative). Validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric). Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA) to assess significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify methodological disparities (e.g., assay conditions, compound purity). Perform meta-analyses to quantify effect sizes across studies. If inconsistencies persist, design controlled experiments to isolate variables (e.g., pH, temperature, cell lines) and use advanced analytics (e.g., LC-MS/MS) to verify compound stability under assay conditions .
Q. What strategies optimize the total synthesis of this compound with high stereochemical purity?
- Methodological Answer : Employ stereoselective glycosylation (e.g., Schmidt’s trichloroacetimidate method) for carbohydrate moieties. Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) for aglycone synthesis. Monitor reaction progress via TLC/MS and purify intermediates using flash chromatography. Confirm stereochemistry at each step via NOESY or Mosher’s ester analysis .
Q. How should in vivo pharmacokinetic studies for this compound be structured to ensure translational relevance?
- Methodological Answer : Use a compartmental pharmacokinetic model to assess absorption, distribution, metabolism, and excretion (ADME). Administer the compound via clinically relevant routes (e.g., oral/intravenous) in rodent models, collect plasma/tissue samples at timed intervals, and quantify levels via LC-MS/MS. Include control groups and validate assays for metabolite identification. Adhere to ethical guidelines for animal studies .
Q. What computational approaches are effective for studying this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins. Validate predictions via molecular dynamics simulations (GROMACS/AMBER) to assess stability over time. Use QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity. Cross-validate computational results with experimental mutagenesis or SPR binding assays .
Data Reporting and Validation
Q. How should researchers address reproducibility challenges in this compound studies?
- Methodological Answer : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) in supplementary materials. Share raw data (NMR FID files, chromatograms) via repositories like Zenodo. Use standardized protocols (e.g., OECD Guidelines for chemical testing) and include internal replication by independent lab members .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate 95% confidence intervals for EC₅₀ values. For multi-variable experiments, apply multivariate analysis (PCA or MANOVA) to account for confounding factors. Report effect sizes (Cohen’s d) alongside p-values .
Ethical and Literature Considerations
Q. How can researchers ensure their work on this compound addresses gaps in existing literature?
- Methodological Answer :
Conduct a scoping review using databases (PubMed, Web of Science) with keywords like “this compound” + “biosynthesis”/“pharmacology.” Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. Prioritize understudied areas (e.g., mechanisms of resistance in cancer cells) and cite recent reviews to contextualize novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
